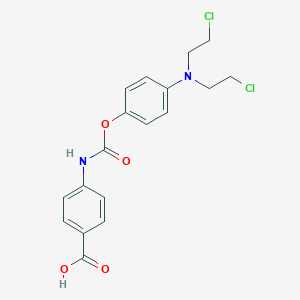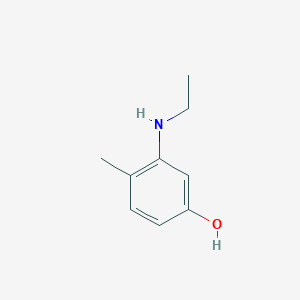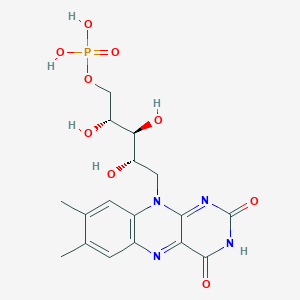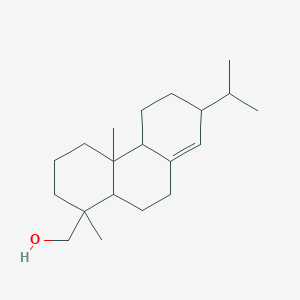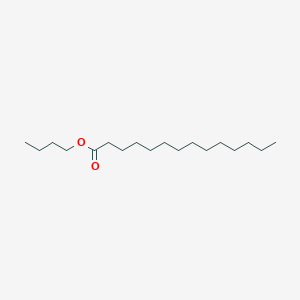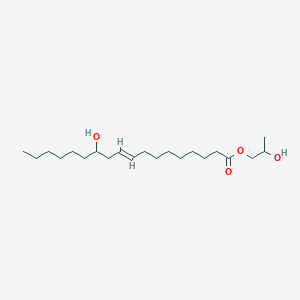
2-Hydroxypropyl ricinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl ricinoleate (HPR) is a derivative of castor oil, which is a natural plant oil obtained from the seeds of the Ricinus communis plant. HPR is a non-ionic surfactant that is widely used as an emulsifier, solubilizer, and lubricant in various industrial applications. In recent years, HPR has gained significant attention in scientific research due to its potential use in drug delivery systems, cosmetics, and other biomedical applications.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl ricinoleate is not fully understood. However, it is believed that 2-Hydroxypropyl ricinoleate acts as a permeation enhancer, facilitating the transport of drugs across biological membranes. 2-Hydroxypropyl ricinoleate may also interact with cell membranes and alter their physical properties, leading to increased drug uptake.
Effets Biochimiques Et Physiologiques
2-Hydroxypropyl ricinoleate has been shown to be biocompatible and non-toxic, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-Hydroxypropyl ricinoleate can enhance the cytotoxicity of anticancer drugs in cancer cells. 2-Hydroxypropyl ricinoleate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Hydroxypropyl ricinoleate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This can lead to improved therapeutic efficacy and reduced side effects. 2-Hydroxypropyl ricinoleate is also biocompatible and non-toxic, making it a safe option for biomedical applications. However, 2-Hydroxypropyl ricinoleate may have limitations in terms of stability and shelf life, which can affect its effectiveness in drug delivery systems.
Orientations Futures
There are several potential future directions for research on 2-Hydroxypropyl ricinoleate. One area of interest is the development of 2-Hydroxypropyl ricinoleate-based drug delivery systems for the treatment of cancer and other diseases. Another area of focus is the use of 2-Hydroxypropyl ricinoleate in the formulation of cosmetics and personal care products. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxypropyl ricinoleate and its potential side effects in vivo. Overall, 2-Hydroxypropyl ricinoleate has shown significant promise in various scientific research applications and is a promising candidate for further investigation.
Méthodes De Synthèse
2-Hydroxypropyl ricinoleate is synthesized by the reaction of castor oil with propylene oxide in the presence of a catalyst. The reaction results in the formation of a hydroxyl group at the 2-position of the ricinoleic acid molecule, which is then esterified with propylene oxide to produce 2-Hydroxypropyl ricinoleate.
Applications De Recherche Scientifique
2-Hydroxypropyl ricinoleate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. 2-Hydroxypropyl ricinoleate has also been used as a surfactant in the formulation of liposomes, which are lipid-based nanoparticles that can encapsulate drugs and target specific tissues or cells.
Propriétés
Numéro CAS |
142-56-3 |
|---|---|
Nom du produit |
2-Hydroxypropyl ricinoleate |
Formule moléculaire |
C21H40O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+ |
Clé InChI |
JZSMZIOJUHECHW-JLHYYAGUSA-N |
SMILES isomérique |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
Autres numéros CAS |
142-56-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



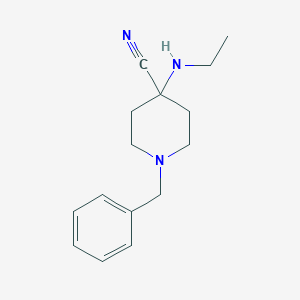
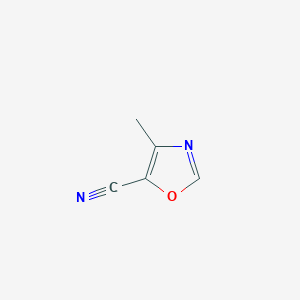
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
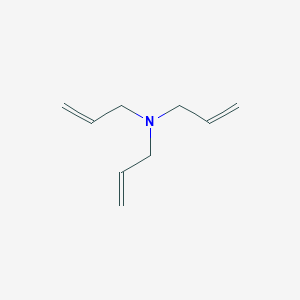
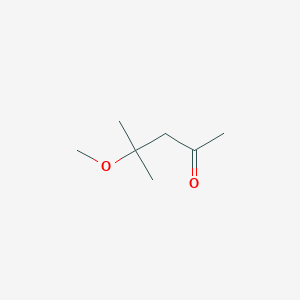
![Benzo[c]chrysene](/img/structure/B89444.png)
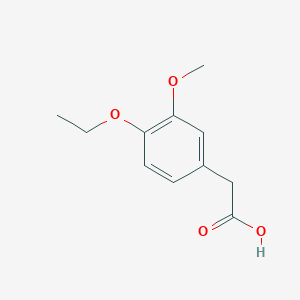

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
